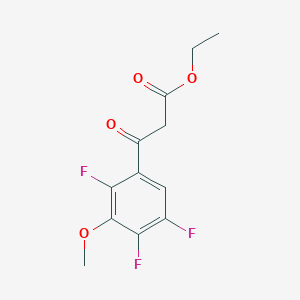

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKWXCRLEWADRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442207 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-68-4 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and expected analytical data for this target molecule.

Introduction

This compound is a fluorinated aromatic β-keto ester. The presence of multiple fluorine atoms and a methoxy group on the phenyl ring makes it an attractive building block in medicinal chemistry. Fluorination can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide outlines a robust synthetic approach and the analytical methods required for the unambiguous identification and quality control of this compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,4,5-trifluoro-3-methoxybenzoyl chloride. The second step is a crossed Claisen condensation reaction between the synthesized acyl chloride (or its corresponding ethyl ester) and the enolate of ethyl acetate.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

The synthesis of the acyl chloride intermediate is a crucial first step. Several methods have been reported for the preparation of the precursor, 2,4,5-trifluoro-3-methoxybenzoic acid.[1][2] The subsequent chlorination can be achieved using standard reagents.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | 208.11 |

| Thionyl chloride (SOCl₂) | 118.97 |

| N,N-Dimethylformamide (DMF) | 73.09 |

| Toluene (anhydrous) | 92.14 |

Procedure:

-

To a solution of 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

Thionyl chloride (1.5 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

After completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 2,4,5-trifluoro-3-methoxybenzoyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

This step involves a crossed Claisen condensation. It is critical to control the reaction conditions to favor the desired product and minimize self-condensation of ethyl acetate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Sodium hydride (NaH, 60% dispersion in oil) | 24.00 |

| Ethyl acetate (anhydrous) | 88.11 |

| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 226.55 |

| Tetrahydrofuran (THF, anhydrous) | 72.11 |

| Hydrochloric acid (HCl, aqueous solution) | 36.46 |

| Diethyl ether | 74.12 |

| Saturated sodium bicarbonate solution | - |

| Brine | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

A suspension of sodium hydride (1.1 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl acetate (2.0 eq) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium enolate.

-

A solution of 2,4,5-trifluoro-3-methoxybenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Mechanism of the crossed Claisen condensation.

Characterization Data

The structural confirmation of this compound is performed using standard spectroscopic techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₁F₃O₄ |

| Molecular Weight | 276.21 g/mol |

| CAS Number | 112811-68-4 |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the target molecule, confirming the presence of the ethyl group, the methylene protons, and the substituted aromatic ring. Due to keto-enol tautomerism, the NMR spectrum may show two sets of peaks.

Expected ¹H NMR Data (Keto Form):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.2-1.4 | Triplet | 3H | -OCH₂CH ₃ |

| ~ 4.1-4.3 | Quartet | 2H | -OCH ₂CH₃ |

| ~ 4.0 | Singlet | 2H | -C(=O)CH ₂C(=O)- |

| ~ 3.9-4.0 | Singlet | 3H | -OCH ₃ |

| ~ 7.0-7.5 | Multiplet | 1H | Aromatic CH |

Expected ¹³C NMR Data (Keto Form):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14 | -OCH₂C H₃ |

| ~ 50 | -C(=O)C H₂C(=O)- |

| ~ 62 | -OC H₂CH₃ |

| ~ 62 | -OC H₃ |

| ~ 110-160 (multiple peaks with C-F coupling) | Aromatic carbons |

| ~ 168 | Ester C =O |

| ~ 195 | Ketone C =O |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester and ketone carbonyl groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1745 | Ester C=O stretch |

| ~ 1720 | Ketone C=O stretch |

| ~ 1600, ~1500 | Aromatic C=C stretch |

| ~ 1250-1000 | C-O stretch and C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Expected Mass Spectrometry Data:

| m/z Value | Assignment |

| 276 | [M]⁺, Molecular ion |

| 231 | [M - OCH₂CH₃]⁺ |

| 209 | [M - COOCH₂CH₃]⁺ |

| 181 | [2,4,5-trifluoro-3-methoxyphenyl-C=O]⁺ |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined two-step synthetic route, beginning with the preparation of the corresponding acyl chloride followed by a crossed Claisen condensation, offers a reliable method for obtaining this valuable fluorinated intermediate. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound, facilitating its application in pharmaceutical research and development.

References

Technical Guide: Spectroscopic Analysis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Spectroscopic Characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Introduction:

This compound (CAS No. 112811-68-4) is a fluorinated aromatic beta-keto ester of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring three fluorine atoms and a methoxy group on the phenyl ring, imparts distinct chemical properties that are valuable for the synthesis of complex molecules. This guide provides a framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, specific experimental spectroscopic data (NMR, IR, MS) for this compound remains largely unavailable in the public domain. Commercial suppliers confirm the compound's identity and purity, often citing NMR as the method of analysis, but do not provide the detailed spectral data.[1][2] This document, therefore, presents a generalized methodology and expected spectral characteristics based on the known structure of the molecule and data from analogous compounds.

Data Presentation

As specific quantitative data is not publicly available, the following tables are presented as templates that would be populated with experimental results.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.0-7.5 | m | 1H | - | Aromatic CH |

| ~4.2 | q | 2H | ~7.1 | -OCH₂CH₃ |

| ~3.9 | s | 3H | - | -OCH₃ |

| ~3.6 | s | 2H | - | -C(O)CH₂C(O)- |

| ~1.2 | t | 3H | ~7.1 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | Ar-C=O |

| ~165-170 | O-C=O |

| ~140-160 (multiple C-F coupled signals) | Aromatic C-F, C-O |

| ~110-120 (C-F coupled signal) | Aromatic C-H |

| ~62 | -OCH₂CH₃ |

| ~55-60 | -OCH₃ |

| ~45 | -C(O)CH₂C(O)- |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch |

| ~1740-1750 | Strong | Ester C=O stretch |

| ~1680-1700 | Strong | Ketone C=O stretch |

| ~1600-1620 | Medium | Aromatic C=C stretch |

| ~1400-1500 | Strong | C-F stretch |

| ~1000-1300 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 276.06 | - | [M]⁺ (Molecular Ion) |

| 231.05 | - | [M - OCH₂CH₃]⁺ |

| 203.05 | - | [M - COOCH₂CH₃]⁺ |

| 187.02 | - | [CF₃(OCH₃)C₆H₂CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat (liquid film): If the compound is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group vibrations.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), or direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Ionization Method: Electron Ionization (EI) is common for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show the molecular ion peak.

-

Acquisition:

-

GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

LC-MS: The sample is injected into the LC system, separated on a column, and then introduced into the mass spectrometer.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry can be used to confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a novel chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and established principles of spectroscopy. They are intended for illustrative purposes and should be confirmed by experimental data.

References

Physical and chemical properties of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. This fluorinated β-keto ester is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. This document summarizes its known physicochemical characteristics, outlines general experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Introduction

This compound, a substituted β-keto ester, is a key building block in organic synthesis. The presence of a trifluorinated and methoxylated phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from it, making it an attractive starting material for the development of novel therapeutic agents and agrochemicals.[1] Its utility is noted in the synthesis of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, predicted values from computational models are also included.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethyl 3-(2,4,5-trifluoro-3-methoxyphenyl)-3-oxopropanoate, Ethyl 3-methoxy-2,4,5-trifluorobenzoylacetate | [2] |

| CAS Number | 112811-68-4 | [2][3] |

| Molecular Formula | C₁₂H₁₁F₃O₄ | [2][3] |

| Molecular Weight | 276.21 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 41-45 °C | [2] |

| Boiling Point | 317.7±37.0 °C (Predicted) | N/A |

| Density | 1.311±0.06 g/cm³ (Predicted) | N/A |

| Purity | ≥ 95% (NMR) | [2][3] |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocols

Synthesis via Claisen Condensation

The synthesis would likely involve the reaction of an appropriate ester, such as ethyl acetate, with a derivative of 2,4,5-trifluoro-3-methoxybenzoic acid, such as its corresponding ester or acyl chloride, in the presence of a strong base.

Workflow for the Proposed Synthesis:

Caption: Proposed synthesis workflow via Claisen condensation.

General Protocol:

-

Reaction Setup: A solution of a suitable 2,4,5-trifluoro-3-methoxybenzoyl derivative (e.g., the corresponding methyl or ethyl ester) and ethyl acetate is added to a suspension of a strong base, such as sodium ethoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or acetic acid) to neutralize the base and protonate the enolate intermediate. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Analytical Methods

Standard analytical techniques can be employed to characterize the final product and assess its purity.

Workflow for Product Analysis:

Caption: Workflow for the analysis of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common choice for β-keto esters.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing the volatility and fragmentation pattern of the compound, confirming its molecular weight and structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural elucidation of the molecule, including the determination of the keto-enol tautomer ratio in solution.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester and ketone carbonyl groups.

Biological Significance and Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Development: The trifluorinated methoxyphenyl moiety is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This compound serves as a precursor for the synthesis of novel anti-inflammatory and analgesic drugs.[2]

-

Agrochemicals: In the agrochemical industry, this compound is used in the development of new herbicides and pesticides. The fluorine atoms can increase the efficacy and selectivity of these agents.[2]

-

Biochemical Research: While specific biological activities of the title compound are not well-documented, it is used in research related to enzyme inhibition and the study of metabolic pathways.[2] Its structure makes it a candidate for screening in various biological assays to discover new lead compounds.

Currently, there is no specific information available in the searched literature detailing the direct interaction of this compound with any particular signaling pathway. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the fields of drug discovery and agrochemical development. This technical guide has summarized its known physicochemical properties and provided a framework for its synthesis and analysis based on established chemical principles. Further experimental investigation is needed to fully characterize its physical properties and to explore its potential biological activities and role in modulating cellular signaling pathways.

References

An In-depth Technical Guide to Edoxaban (CAS No. 112811-68-4 Intermediate)

Introduction

While the CAS number 112811-68-4 refers to the chemical intermediate Ethyl 3-Methoxy-2,4,5-trifluorobenzoylacetate, this guide focuses on Edoxaban, a potent and direct oral anticoagulant.[1][2][3][4] Edoxaban is a key subject of interest for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of Edoxaban's chemical properties, its mechanism of action, therapeutic uses, and relevant experimental protocols.

Chemical Properties of Edoxaban

Edoxaban is a white to pale yellowish-white crystalline powder.[5] It is slightly soluble in water and acetonitrile, soluble in methanol, and freely soluble in dimethyl sulfoxide (DMSO).[5] A summary of its key physicochemical properties is presented below.

| Property | Value |

| IUPAC Name | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[6][7]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |

| Molecular Formula | C24H30ClN7O4S[6][8] |

| Molecular Weight | 548.06 g/mol [6][8] |

| CAS Number | 480449-70-5 (for Edoxaban free base)[8] |

| Half-life | 10-14 hours[9][10] |

| Peak Plasma Concentration | 1-2 hours after oral administration[6][9] |

Therapeutic Applications

Edoxaban is a widely used anticoagulant medication.[6][9] Its primary applications include:

-

Prevention of Stroke and Systemic Embolism: It is indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF).[7][9][11][12]

-

Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE): Edoxaban is used for the treatment of DVT and PE, typically following an initial 5 to 10 days of therapy with a parenteral anticoagulant.[6][7][9][12]

-

Prophylaxis against Venous Thromboembolism (VTE): In Japan, it was first approved for the prevention of VTE after lower-limb orthopedic surgery.[6]

Compared to traditional anticoagulants like warfarin, Edoxaban offers the advantage of fewer drug interactions and does not require routine blood monitoring.[6][9]

Mechanism of Action: Inhibition of the Coagulation Cascade

Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[6][9][11] By binding to the active site of FXa, Edoxaban prevents the conversion of prothrombin to thrombin. This inhibition of thrombin generation ultimately leads to a reduction in the formation of fibrin clots.[9] Edoxaban inhibits both free FXa and FXa within the prothrombinase complex, and it also suppresses thrombin-induced platelet aggregation.[9]

Experimental Protocols

The synthesis of Edoxaban is a multi-step process. A common approach involves the coupling of a diamine cyclohexane core with a thiazolopyridine carboxamide moiety, followed by a reaction with an oxalamide derivative.[13] The final step often involves the formation of a tosylate salt.[13]

A detailed experimental protocol for the preparation of Edoxaban tosylate monohydrate from the free base is as follows:[13]

-

Dissolution: Combine the Edoxaban free base and p-toluenesulfonic acid in a mixture of acetonitrile and water.

-

Heating: Heat the mixture to between 30°C and 70°C until complete dissolution is achieved.

-

Cooling: Cool the solution to room temperature or below to induce crystallization.

-

Isolation: Isolate the crystallized Edoxaban tosylate monohydrate.

Several analytical methods have been developed for the determination of Edoxaban in pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC)

A common stability-indicating HPLC method for Edoxaban quantification involves:[14]

-

Column: Hypersil BDS C18 column (250 x 4.6 mm, 5µm).[14]

-

Mobile Phase: A mixture of 0.1M dipotassium hydrogen phosphate and methanol (65:35, v/v) in an isocratic elution.[14]

-

Flow Rate: 1.0 ml/min.[14]

-

Detection: Photodiode array (PDA) detector set at 245 nm.[14]

-

Linearity: The method has been shown to be linear over a concentration range of 5–200 μg/ml.[14]

Chromogenic Anti-Xa Assay

This functional assay is used to measure the plasma concentration of Edoxaban.[15][16] The principle of the assay is as follows:[15]

-

A plasma sample containing Edoxaban is incubated with a known excess of Factor Xa.

-

Edoxaban in the sample binds to and inhibits a portion of the Factor Xa.

-

A chromogenic substrate specific for FXa is added.

-

The residual, uninhibited FXa cleaves the substrate, releasing a colored compound.

-

The color intensity, measured spectrophotometrically (typically at 405 nm), is inversely proportional to the concentration of Edoxaban in the sample.[15]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 112811-68-4 | 3-Oxo-3-(2,4,5-trifluoro-3-methoxy-phenyl)-propionic acid ethyl ester - Synblock [synblock.com]

- 3. molbase.com [molbase.com]

- 4. Name Index E - Fluoropharm [fluoropharm.com]

- 5. jchr.org [jchr.org]

- 6. Edoxaban - Wikipedia [en.wikipedia.org]

- 7. Edoxaban (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. Edoxaban | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. benchchem.com [benchchem.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. benchchem.com [benchchem.com]

- 16. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

The Pivotal Role of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a highly functionalized β-keto ester, stands as a critical starting material in the synthesis of advanced pharmaceutical agents. Its unique trifluorinated and methoxy-substituted phenyl ring makes it an ideal precursor for the construction of complex heterocyclic scaffolds, most notably the quinolone core. This technical guide elucidates the integral role of this compound in medicinal chemistry, with a primary focus on its application in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This document provides a comprehensive overview of its synthesis, mechanism of action of the derived drug, relevant signaling pathways, and detailed experimental context.

Introduction

This compound is a key building block in synthetic organic and medicinal chemistry.[1] Its strategic importance lies in its utility as a precursor to complex heterocyclic systems that form the backbone of numerous therapeutic agents. The presence of multiple fluorine atoms and a methoxy group on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and the biological activity of the final drug products. While its potential applications are broad, including the development of anti-inflammatory and central nervous system (CNS) active compounds, its most prominent and well-documented role is in the synthesis of fluoroquinolone antibiotics.[1]

This guide will focus on its pivotal role in the synthesis of Moxifloxacin, a widely used broad-spectrum antibiotic. We will explore the synthetic pathways, the pharmacological action of Moxifloxacin, and provide quantitative data and procedural insights relevant to researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this key β-keto ester is typically achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound.

Reagents:

-

2,4,5-trifluoro-3-methoxybenzoyl chloride

-

Ethyl acetate

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Acid for work-up (e.g., dilute hydrochloric acid)

Procedure:

-

A solution of a strong base, such as sodium ethoxide, is prepared in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl acetate is added dropwise to the cooled solution of the base to form the corresponding enolate.

-

2,4,5-trifluoro-3-methoxybenzoyl chloride is then added slowly to the reaction mixture.

-

The reaction is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) for a specified period to allow for the condensation to complete.

-

Upon completion, the reaction is quenched by the addition of a dilute acid to neutralize the excess base and protonate the resulting enolate of the β-keto ester.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Application in the Synthesis of Moxifloxacin

This compound is a crucial intermediate in the multi-step synthesis of Moxifloxacin. The β-keto ester functionality allows for the construction of the quinolone core through a series of reactions, often initiated by a Gould-Jacobs type reaction.

Synthetic Pathway to Moxifloxacin

The overall synthetic route from the β-keto ester to Moxifloxacin can be summarized in the following key steps:

-

Formation of the Quinolone Core: The β-keto ester is reacted with triethyl orthoformate to form an enol ether, which is then treated with cyclopropylamine to yield an enamine. Intramolecular cyclization of the enamine, typically under thermal or acidic conditions, leads to the formation of the core quinolone ring system, specifically ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis: The ethyl ester of the quinolone carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

-

Nucleophilic Aromatic Substitution: The quinolone carboxylic acid is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a nucleophilic aromatic substitution reaction. This step introduces the C-7 substituent characteristic of Moxifloxacin.

-

Salt Formation: Finally, the moxifloxacin base is converted to its hydrochloride salt for pharmaceutical formulation.

Various patents describe the overall process with yields for the conversion of the quinolone carboxylic acid to moxifloxacin hydrochloride ranging from approximately 56% to over 80%, depending on the specific conditions and intermediates used.[2][3][4][5]

Experimental Workflow for Moxifloxacin Synthesis

The following diagram illustrates the general workflow for the synthesis of Moxifloxacin starting from this compound.

Pharmacological Significance of Moxifloxacin

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its medicinal importance stems from its mechanism of action, which involves the inhibition of key bacterial enzymes, and its favorable pharmacokinetic profile.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By forming a stable complex with these enzymes and the bacterial DNA, moxifloxacin traps them in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

The following diagram illustrates the inhibitory action of Moxifloxacin on the bacterial DNA replication process.

Immunomodulatory Effects: Inhibition of Inflammatory Signaling Pathways

Beyond its direct antibacterial activity, Moxifloxacin has been shown to possess immunomodulatory properties. It can attenuate the inflammatory response by inhibiting key signaling pathways in host cells, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.

The diagram below depicts the points of inhibition by Moxifloxacin in these inflammatory signaling cascades.

Quantitative Data

The following tables summarize key quantitative data for Moxifloxacin.

Pharmacokinetic Parameters of Moxifloxacin (400 mg Dose)

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (Maximum Concentration) | ~3.4 - 4.5 mg/L | ~4.6 mg/L |

| AUC (Area Under the Curve) | ~30 - 48 mg·h/L | ~39 mg·h/L |

| t½ (Elimination Half-life) | ~12 hours | ~12 hours |

| Bioavailability | ~90% | N/A |

Data compiled from multiple pharmacokinetic studies.

In Vitro Inhibitory Activity of Moxifloxacin (IC50)

| Enzyme | Organism | IC50 (µM) |

| DNA Gyrase | Escherichia coli | 1.6 |

| Topoisomerase IV | Escherichia coli | 20 |

| DNA Gyrase | Streptococcus pneumoniae | 10 |

| Topoisomerase IV | Streptococcus pneumoniae | 2.5 |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the potent fluoroquinolone antibiotic, Moxifloxacin. Its unique chemical structure facilitates the efficient construction of the quinolone core, which is essential for the drug's biological activity. The resulting end-product, Moxifloxacin, demonstrates a powerful dual-inhibitory mechanism against bacterial DNA gyrase and topoisomerase IV, coupled with beneficial immunomodulatory effects. The comprehensive data presented in this guide underscores the significance of this β-keto ester in medicinal chemistry and provides a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of this versatile building block may lead to the discovery of new drugs with diverse pharmacological profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 5. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Claisen Condensation Mechanism for Preparing β-Keto Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that facilitates the creation of β-keto esters or β-diketones.[1] This base-catalyzed reaction occurs between two ester molecules, or between one ester and another carbonyl compound.[2] Named after its discoverer, Rainer Ludwig Claisen, this transformation is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, fragrances, and flavorings, due to its reliability in constructing 1,3-dicarbonyl motifs.[3] The core of the reaction involves the nucleophilic acyl substitution of an ester enolate onto the carbonyl carbon of a second ester molecule, resulting in the formation of the β-keto ester and the elimination of an alcohol molecule.[2]

Core Reaction Mechanism

The Claisen condensation proceeds through a sequence of reversible steps, with the final deprotonation of the product acting as the thermodynamic driving force for the reaction.[4] A stoichiometric amount of base is required because this final step consumes the base to form the highly stabilized enolate of the β-keto ester product.[1]

The mechanism can be detailed in five distinct stages:

-

Enolate Formation: A strong alkoxide base abstracts an acidic α-hydrogen from an enolizable ester, forming a resonance-stabilized enolate ion. This step is reversible.[2]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate.[2]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (–OR') as a leaving group. This step distinguishes the Claisen condensation from the Aldol addition, as it results in a substitution rather than an addition product.[5]

-

Deprotonation (Driving Force): The newly formed β-keto ester possesses highly acidic α-hydrogens (pKa ≈ 11) situated between the two carbonyl groups. The alkoxide ion generated in the previous step rapidly and irreversibly deprotonates this position. This acid-base equilibrium strongly favors the formation of the product enolate, effectively driving the entire reaction sequence to completion according to Le Châtelier's principle.[4][6]

-

Protonation (Acidic Workup): In a final, separate step, an aqueous acid (e.g., H₃O⁺) is added to neutralize the reaction mixture, protonate the enolate, and any remaining base, yielding the final neutral β-keto ester product.[1]

Reaction Requirements and Critical Parameters

Successful execution of the Claisen condensation requires careful consideration of the substrate, base, and reaction conditions.

-

Substrate: The ester acting as the nucleophile must possess at least two acidic α-hydrogens.[2] One is required for the initial enolate formation, and the second is crucial for the final deprotonation step that drives the reaction to completion. Esters with only one α-hydrogen will not yield the desired product under standard Claisen conditions.[1]

-

Base Selection: The base must be strong enough to deprotonate the ester but should not participate in competing side reactions like saponification or nucleophilic attack on the ester carbonyl.[7] For this reason, the alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is the base of choice.[8] This prevents transesterification, as any nucleophilic attack by the base on the ester carbonyl simply regenerates the starting material.[9] Strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and often increase yields.[7]

-

Stoichiometry: A full equivalent of the base is necessary, as it is consumed in the final deprotonation step to form the product enolate.[5] Catalytic amounts of base are insufficient to drive the equilibrium towards the products.[4]

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions, as the presence of water would lead to saponification of the ester starting material and protonation of the enolate intermediates.

Variations of the Claisen Condensation

Several variations of the Claisen condensation expand its synthetic utility.

-

Classic Condensation: The self-condensation of two identical enolizable ester molecules.

-

Crossed (or Mixed) Condensation: A reaction between two different esters. To achieve a single product and avoid a statistical mixture, this reaction is typically performed when one ester partner is non-enolizable (lacks α-hydrogens), such as ethyl benzoate or ethyl formate. The non-enolizable ester can only act as the electrophilic acceptor.[9]

-

Dieckmann Condensation: An intramolecular Claisen condensation of a molecule containing two ester groups. This reaction is highly effective for forming five- or six-membered cyclic β-keto esters.[6]

Quantitative Data Presentation

The yield of the Claisen condensation is highly dependent on the substrate, base, and reaction conditions. While high yields are generally achievable, careful optimization is often required. The following table summarizes representative yields for classic and crossed Claisen condensations.

| Enolizable Ester (Donor) | Electrophilic Ester (Acceptor) | Base | Conditions | Yield (%) | Reference(s) |

| Ethyl acetate | Ethyl acetate | Sodium / Ethanol | Reflux | 28–29% | [9] |

| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Reflux | ~50-75% | [4] |

| Ethyl phenylacetate | Ethyl phenylacetate | Potassium tert-butoxide | 100 °C, 30 min (solvent-free) | ~80% | [10] |

| Ethyl acetate | Ethyl benzoate | Sodium ethoxide | N/A | High | [11] |

| Ethyl acetate | Diethyl oxalate | Sodium ethoxide | N/A | High | [11] |

Note: Yields can vary significantly based on the purity of reagents, reaction scale, and efficiency of the workup procedure.

Experimental Protocols

The following protocols provide detailed methodologies for the classic Claisen condensation.

Protocol 1: Synthesis of Ethyl Acetoacetate from Ethyl Acetate

This protocol is a classic example of the self-condensation of an ester.

Materials:

-

Ethyl acetate (anhydrous, 500 g, 5.7 mol)

-

Sodium metal (clean wire or finely sliced, 50 g, 2.2 atom)

-

50% Acetic acid solution (~275 mL)

-

Calcium chloride (anhydrous)

-

Saturated sodium chloride (brine) solution

Procedure:

-

Reaction Setup: To a 2-L round-bottomed flask fitted with an efficient reflux condenser, add 500 g of anhydrous ethyl acetate. Carefully add 50 g of clean sodium wire.

-

Initiation: Gently warm the mixture on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously. Cooling may be necessary to control the rate of reflux.

-

Reaction: Continue the reaction, with heating or cooling as needed, until all the sodium has dissolved. This typically takes about 1.5 hours and results in a clear, reddish liquid.

-

Workup (Quenching): Cool the reaction mixture. Slowly add approximately 275 mL of 50% acetic acid with stirring until the solution is slightly acidic.

-

Isolation: Add saturated brine to the mixture to facilitate layer separation. Transfer the mixture to a separatory funnel, separate the upper organic layer, and dry it over anhydrous calcium chloride.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. The fraction boiling at 76–80 °C at 18 mm Hg is collected as pure ethyl acetoacetate. The expected yield is 105–110 g (28–29%).

Protocol 2: Solvent-Free Synthesis of Ethyl 2,4-diphenylacetoacetate

This protocol demonstrates a more modern, solvent-free approach.

Materials:

-

Ethyl phenylacetate (3.28 g)

-

Potassium tert-butoxide (1.57 g)

-

0.5 M HCl solution (~30 mL)

-

Diethyl ether

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate. Attach a reflux condenser.

-

Reaction: Place the flask in a heating mantle on a low setting and allow the mixture to reflux for 30 minutes with occasional swirling.

-

Workup (Quenching): Remove the flask from the heat and allow it to cool to room temperature. Neutralize the mixture by the slow, portion-wise addition of ~30 mL of 0.5 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with 15 mL portions of diethyl ether. Combine the organic layers.

-

Isolation: Remove the diethyl ether from the combined organic phases using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from hot hexane to yield the purified ethyl 2,4-diphenylacetoacetate.

Logical Workflow

The general workflow for performing a Claisen condensation, from preparation to analysis, follows a logical sequence of steps to ensure safety, efficiency, and purity of the final product.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]

- 8. jove.com [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 11. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Reactivity of Fluorinated Benzoylacetates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoylacetates are a class of β-ketoesters that have garnered significant attention in medicinal chemistry and drug development. The incorporation of fluorine atoms into the benzoylacetate scaffold dramatically alters its physicochemical properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified acidity (pKa) of the α-protons. These characteristics make fluorinated benzoylacetates valuable synthons for the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, reactivity, and key properties of these versatile compounds.

Synthesis of Fluorinated Benzoylacetates

The primary method for synthesizing fluorinated benzoylacetates is the Claisen condensation reaction. This reaction involves the condensation of a fluorinated ester with an acetate ester in the presence of a strong base. A representative example is the synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol: Claisen Condensation for Ethyl 4,4,4-Trifluoroacetoacetate

This protocol is a synthesis derived from publicly available patent literature.[1][2]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (e.g., 20%)

-

Anhydrous ethanol (or other suitable organic solvent like cyclohexane or tetrahydrofuran)

-

Sulfuric acid (or other suitable acid for neutralization)

-

Reactor equipped with a stirrer, thermometer, dropping funnel, and reflux condenser

Procedure:

-

To a reactor, add the organic solvent (e.g., 200 mL of anhydrous ethanol) and the sodium ethoxide solution in ethanol (e.g., 510 g of 20% solution, 1.5 mol).

-

Add ethyl acetate (e.g., 105.6 g, 1.2 mol) to the mixture.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add ethyl trifluoroacetate (e.g., 142 g, 1.0 mol) dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, heat the mixture to 60 °C and maintain for 2 hours.

-

Cool the reaction mixture to 10-15 °C.

-

Slowly add concentrated sulfuric acid (e.g., 166.6 g, 1.7 mol) dropwise to neutralize the mixture, keeping the temperature between 20-30 °C.

-

After neutralization, stir the mixture at 30 °C for 2.5 hours. A precipitate of sodium sulfate will form.

-

Filter the mixture to remove the solid precipitate.

-

The filtrate, containing the desired product, can be purified by vacuum distillation.

Table 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate via Claisen Condensation

| Reactants | Base (Catalyst) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | 60 | 2 | 85.3 | [3] |

| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Cyclohexane | 50 | 3 | Not specified | [1] |

| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | m-Dichlorobenzene | 55 | 2 | Not specified | [1] |

Keto-Enol Tautomerism

A key feature of fluorinated benzoylacetates is their existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is highly dependent on the solvent, temperature, and the nature of the substituents. The electron-withdrawing trifluoromethyl group significantly influences this equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

dot

Caption: Keto-enol tautomerism in ethyl 4,4,4-trifluoroacetoacetate.

The position of the keto-enol equilibrium can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to the α-protons of the keto form and the vinyl proton of the enol form.

Table 2: Solvent Effect on the Keto-Enol Equilibrium of Ethyl 4,4,4-Trifluoroacetoacetate

| Solvent | % Enol | Reference |

| Deuterochloroform (CDCl₃) | High | [4] |

| Dimethylsulfoxide (DMSO-d₆) | Low | [4] |

Table 3: ¹H NMR Spectroscopic Data for Ethyl 4,4,4-Trifluoroacetoacetate Tautomers

| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Keto | CH₂ (α-protons) | ~3.8 | s | [3] |

| Keto | OCH₂ (ethyl) | ~4.3 | q | [3] |

| Keto | CH₃ (ethyl) | ~1.3 | t | [3] |

| Enol | =CH (vinyl proton) | ~5.7 | s | [3] |

| Enol | OH | ~12.0 | s | [3] |

| Enol | OCH₂ (ethyl) | ~4.3 | q | [3] |

| Enol | CH₃ (ethyl) | ~1.3 | t | [3] |

Reactivity of Fluorinated Benzoylacetates

The reactivity of fluorinated benzoylacetates is characterized by the electrophilic nature of the carbonyl carbons and the acidity of the α-protons. They readily undergo reactions with both electrophiles and nucleophiles.

Electrophilic Fluorination

The enol or enolate form of a benzoylacetate can react with an electrophilic fluorinating agent to introduce a fluorine atom at the α-position. Selectfluor® is a commonly used reagent for this transformation.

Caption: Synthesis of a fluorinated pyrazole from ethyl 4,4,4-trifluoroacetoacetate.

Table 4: Synthesis of Fluorinated Pyrazoles from Fluorinated β-Diketones

| Fluorinated β-Diketone/Ester | Nucleophile | Product | Conditions | Yield (%) | Reference |

| Benzoylfluoroacetonitrile | Hydrazine | 3-Amino-4-fluoropyrazole | Not specified | Not specified | [5][6] |

| α-Cyano-α,α-difluoroketones | Hydrazine | 3-Unsubstituted 4-fluoropyrazoles | Refluxing isopropanol | Not specified | [5][6] |

| Ethyl trifluoroacetate, Hydrazine, Amidine | Three-component | 3-Trifluoromethyl-5-substituted 1,2,4-triazoles | NaOH, THF, reflux | Good to excellent | [7] |

Conclusion

Fluorinated benzoylacetates are highly versatile building blocks in organic synthesis, particularly for the development of new therapeutic agents. Their unique reactivity, governed by the presence of the fluorine atoms and the β-dicarbonyl system, allows for a wide range of chemical transformations. A thorough understanding of their synthesis, keto-enol tautomerism, and reactions with electrophiles and nucleophiles is crucial for harnessing their full potential in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting field.

References

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Solved 5. The keto-enol tautomerism of pure ethyl | Chegg.com [chegg.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate as a key building block. The trifluorinated methoxyphenyl moiety is of significant interest in medicinal chemistry, and its incorporation into heterocyclic scaffolds can lead to novel compounds with potential biological activity.

Introduction

This compound is a versatile β-ketoester that serves as a precursor for the synthesis of diverse heterocyclic systems. Its activated methylene group and carbonyl functionalities allow for a range of classical cyclocondensation reactions. This document outlines generalized protocols for the synthesis of pyrazoles, pyrimidines, isoxazoles, and benzodiazepines. While specific experimental data for this particular starting material is limited in publicly available literature, the following protocols are based on well-established synthetic methodologies for analogous β-ketoesters and are expected to be readily adaptable.

General Experimental Workflow

The synthesis of heterocyclic compounds from this compound typically follows a one-pot or two-step cyclocondensation pathway. The general workflow involves the reaction of the β-ketoester with a binucleophilic reagent, followed by cyclization and dehydration.

Application of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the Development of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a key chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds. While this propiolate derivative itself is not directly marketed as an anti-inflammatory agent, it serves as a critical building block in the synthesis of the fourth-generation fluoroquinolone antibiotic, sitafloxacin.[1][2][3] Recent studies have revealed that beyond its potent antibacterial properties, sitafloxacin exhibits significant immunomodulatory and anti-inflammatory effects, opening new avenues for its therapeutic application. This document provides detailed application notes and protocols for researchers interested in exploring the anti-inflammatory potential of sitafloxacin, a downstream product of this compound.

From Intermediate to Active Agent: The Synthesis of Sitafloxacin

This compound is a crucial starting material in the multi-step synthesis of sitafloxacin. Various patented synthetic routes utilize this intermediate to construct the core quinolone structure of the final active pharmaceutical ingredient.[1][2] The synthesis generally involves the condensation of the propiolate with other reagents to form the bicyclic quinolone ring system, followed by several functional group manipulations to arrive at the final structure of sitafloxacin.

Anti-inflammatory Mechanism of Action: Beyond Antibacterial Activity

While the primary mechanism of action for sitafloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death, emerging evidence points to its direct interaction with the host inflammatory response.[4][5][6] Notably, some fluoroquinolones have been shown to possess anti-inflammatory properties.[7][8][9]

A key study has demonstrated that sitafloxacin can significantly inhibit the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.[10] This inhibition is achieved through the reduction of phosphorylation and activity of the TNF-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form. By downregulating TACE activity, sitafloxacin effectively curtails the production of a pivotal mediator in the inflammatory cascade.

Figure 1: Proposed anti-inflammatory mechanism of Sitafloxacin via inhibition of TACE.

Quantitative Data

The following table summarizes the quantitative data from a study investigating the effect of sitafloxacin on TNF-α production in LPS-stimulated THP-1 cells.[10]

| Compound | Concentration (µg/mL) | TNF-α Concentration (pg/mL) (Mean ± SD) |

| LPS alone | 0.1 | 1007.81 ± 79.92 |

| Moxifloxacin | 50 | 932.73 ± 99.14 |

| Levofloxacin | 50 | 747.19 ± 27.76 |

| Garenoxacin | 50 | 613.90 ± 67.56 |

| Ciprofloxacin | 50 | 316.90 ± 57.69 |

| Sitafloxacin | 50 | 316.90 ± 57.69 |

Table 1: Effect of various quinolone antibiotics on TNF-α production by LPS-stimulated THP-1 cells.

Experimental Protocols

The following are detailed methodologies for key experiments to validate and quantify the anti-inflammatory activity of sitafloxacin.

Protocol 1: In Vitro TNF-α Inhibition Assay in THP-1 Cells

Objective: To determine the inhibitory effect of sitafloxacin on the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Sitafloxacin (and other quinolones for comparison)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/mL.

-

Induce differentiation of the monocytic THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

After differentiation, wash the cells with fresh medium to remove PMA.

-

-

Compound Treatment and Stimulation:

-

Prepare stock solutions of sitafloxacin and other test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.

-

Pre-treat the differentiated THP-1 cells with various concentrations of sitafloxacin (e.g., 10, 25, 50 µg/mL) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 0.1 µg/mL) for 4 hours to induce TNF-α production. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with vehicle control.

-

-

Quantification of TNF-α:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Read the absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each concentration of sitafloxacin compared to the LPS-only control.

-

If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production).

-

Figure 2: Workflow for the in vitro TNF-α inhibition assay.

Protocol 2: TACE Activity Assay

Objective: To assess the direct inhibitory effect of sitafloxacin on the enzymatic activity of TACE.

Materials:

-

Recombinant human TACE enzyme

-

Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

-

Sitafloxacin

-

TACE inhibitor (positive control, e.g., TAPI-1)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing the assay buffer and the fluorogenic TACE substrate in a 96-well black microplate.

-

Add various concentrations of sitafloxacin or the positive control inhibitor to the wells. Include a vehicle control.

-

-

Enzyme Reaction:

-

Initiate the enzymatic reaction by adding the recombinant human TACE enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometric microplate reader. The cleavage of the substrate by TACE will separate the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TACE activity for each concentration of sitafloxacin compared to the vehicle control.

-

Determine the IC50 value for sitafloxacin's inhibition of TACE activity.

-

Future Directions and Applications

The discovery of the anti-inflammatory properties of sitafloxacin, a derivative of this compound, suggests potential new therapeutic applications. Researchers are encouraged to:

-

Investigate the effects of sitafloxacin on other pro-inflammatory cytokines and signaling pathways (e.g., NF-κB, MAP kinases).

-

Evaluate the in vivo anti-inflammatory efficacy of sitafloxacin in animal models of inflammatory diseases.

-

Explore the potential for developing novel anti-inflammatory agents based on the sitafloxacin scaffold, leveraging the synthetic accessibility provided by intermediates like this compound.

By understanding the dual antibacterial and anti-inflammatory activities of sitafloxacin, the scientific community can better explore its full therapeutic potential and develop new strategies for managing infectious and inflammatory conditions.

References

- 1. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]

- 2. CN103360310A - Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition - Google Patents [patents.google.com]

- 3. WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]

- 4. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]

- 6. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sitafloxacin reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereoselective Reduction of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate using Ketoreductases

Introduction

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a key transformation in many synthetic routes.[1][2] Ketoreductases (KREDs) have emerged as powerful biocatalysts for this purpose, offering high enantioselectivity and operating under mild, environmentally friendly conditions.[3][4][5][6] This application note describes a general protocol for the stereoselective reduction of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate to the corresponding chiral hydroxy ester, a valuable intermediate in drug development, using a panel of commercially available ketoreductases.

The use of KREDs provides a green alternative to traditional chemical reductants, often avoiding the need for heavy metals and harsh reaction conditions.[1] Commercially available screening kits, such as the Codex® KRED Screening Kit, allow for the rapid identification of a suitable enzyme with the desired stereoselectivity (either (R)- or (S)-selective) and activity towards a novel substrate.[3][5][6][7]

Reaction Scheme

Where Ar = 2,4,5-trifluoro-3-methoxyphenyl

Experimental Protocols

1. Materials and Equipment

-

This compound (Substrate)

-

Ketoreductase (KRED) enzyme panel (e.g., Codex® KRED Screening Kit)[3][5][6][7]

-

Nicotinamide cofactor (NADP+ or NAD+)

-

Cofactor regeneration system:

-

For NADPH regeneration: Isopropanol (IPA)

-

For NADH regeneration: Glucose and Glucose Dehydrogenase (GDH)

-

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Organic co-solvent (e.g., DMSO, THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or GC with a chiral column for analysis

2. KRED Screening Protocol

This protocol is adapted from the general screening protocol for Codex® KRED kits.[5][7]

-

Prepare a stock solution of the substrate: Dissolve this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 200 mg/mL).

-

Set up the reactions: In separate 1.5 mL microcentrifuge tubes, add the following components in the order listed:

-

880 µL of 100 mM potassium phosphate buffer (pH 7.0).

-

100 µL of isopropanol (for NADPH-dependent KREDs) or 100 µL of a solution containing glucose (e.g., 200 mg/mL) for NADH-dependent KREDs.

-

10 µL of the substrate stock solution (final concentration ~2 mg/mL).

-

1 mg of NADP+ or NAD+.

-

For NADH-dependent KREDs, add the appropriate amount of GDH.

-

5 mg of a single KRED enzyme.

-

-

Incubate the reactions: Securely cap the tubes and incubate them at 30°C with shaking (e.g., 250 rpm) for 24 hours.

-

Work-up:

-

Add 500 µL of ethyl acetate to each tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Analysis: Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and the enantiomeric excess (e.e.) of the product.

3. Optimization of Reaction Conditions

Once a "hit" (an enzyme showing good activity and selectivity) is identified, further optimization of the reaction conditions is recommended to improve conversion and enantioselectivity. Key parameters to optimize include:

-

Substrate Concentration: Increase the substrate loading to enhance process efficiency.

-

Enzyme Loading: Vary the amount of KRED to find the optimal balance between reaction rate and cost.

-

Co-solvent: Test different co-solvents (e.g., THF, DMSO, acetonitrile) and their concentrations to improve substrate solubility and enzyme stability.[5]

-

pH: Evaluate a range of pH values (typically 6-8) to find the optimal pH for the selected enzyme.[5]

-

Temperature: Investigate the effect of temperature (e.g., 25-40°C) on the reaction rate and enzyme stability.[5]

-

Cofactor and Regeneration System: Optimize the concentration of the cofactor and the components of the regeneration system.

Data Presentation

The results of the KRED screening and optimization should be summarized in clear and concise tables.

Table 1: Screening of Ketoreductases for the Reduction of this compound

| KRED ID | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |

| KRED-01 | 85 | >99 | (S) |

| KRED-02 | 12 | 92 | (R) |

| KRED-03 | 98 | 98 | (S) |

| ... | ... | ... | ... |

| KRED-24 | 5 | Not Determined | - |

| Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. |

Table 2: Optimization of Reaction Conditions for the Reduction using KRED-03

| Parameter | Condition | Conversion (%) | Enantiomeric Excess (e.e., %) |

| Co-solvent | 10% DMSO | 95 | 98 |

| 10% THF | 92 | 97 | |

| 10% IPA | 98 | 99 | |

| pH | 6.0 | 85 | 99 |

| 7.0 | 98 | 99 | |

| 8.0 | 91 | 98 | |

| Temperature | 25°C | 90 | >99 |

| 30°C | 98 | 99 | |

| 37°C | 96 | 98 | |

| Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. |

Visualizations

Diagram 1: Experimental Workflow for KRED Screening

Caption: Workflow for screening a panel of ketoreductases.

Diagram 2: Logical Relationship for Reaction Optimization

References

- 1. Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction [mdpi.com]

- 2. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 3. codexis.com [codexis.com]

- 4. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Application Notes and Protocols for the Purification of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate by HPLC

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the analytical and preparative purification of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis. The methodologies cover reverse-phase HPLC for achiral purification and considerations for potential chiral separation. Challenges such as the keto-enol tautomerism of β-keto esters are addressed to ensure robust and reproducible purification.[1][2][3]

Introduction

This compound is a fluorinated aromatic β-keto ester of interest in drug discovery and development.[4][5] High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis and purification of such pharmaceutical intermediates, ensuring high purity and yield.[6][7][8][9] This document outlines optimized HPLC methods for both analytical-scale purity assessment and preparative-scale isolation of the target compound.

A key challenge in the chromatography of β-keto esters is the potential for poor peak shape due to keto-enol tautomerism.[1] The methods described herein are designed to mitigate this issue. Furthermore, given the presence of fluorine atoms, specialized fluorinated stationary phases may offer enhanced selectivity compared to traditional C18 columns.[10][11][12][13]

Physicochemical Properties of the Analyte

-

Molecular Weight: 276.21 g/mol [4]

-

Structure:

(Image Source: PubChem CID 10588473)

Experimental Protocols

This method is intended for the determination of purity and for method development prior to scale-up.

3.1.1. Instrumentation and Materials

-

HPLC System: An analytical HPLC system equipped with a UV detector.

-

Column:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Preparation: Dissolve the crude sample in acetonitrile to a concentration of approximately 1 mg/mL.

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-95% B over 15 minutes, then hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C (May be increased to 40-50°C to improve peak shape)[1] |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm |

This method is for the isolation and purification of larger quantities of the target compound.[7][8]

3.2.1. Instrumentation and Materials

-

HPLC System: A preparative HPLC system with a fraction collector.

-

Column: C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Preparation: Dissolve the crude material in a minimal amount of acetonitrile or a mixture of acetonitrile and water to a high concentration (e.g., 50-100 mg/mL).

3.2.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized based on analytical run, e.g., 40-70% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 1-5 mL, depending on concentration and column capacity |

| Detection | UV at 254 nm |

| Fraction Collection | Triggered by UV signal threshold of the target peak. |